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Compound of Interest

Compound Name: Nitramide

Cat. No.: B1216842

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of functionalized organic nitramides utilizing nitramide (H2NNO:2) as a key starting material.
The following sections outline two primary synthetic transformations: a Mannich-type
condensation to form bis(nitramino)alkanes and the ring-opening of epoxides to generate N-
nitro-B-hydroxyamines.

Application Note 1: Mannich-Type Condensation for
the Synthesis of Methylenedinitramine (MDNA)

The Mannich reaction, a cornerstone of organic synthesis, typically involves the
aminoalkylation of an acidic proton located alpha to a carbonyl group. A variation of this
reaction can be employed using nitramide, which possesses acidic N-H protons, to react with
formaldehyde and another amine. A more direct and synthetically useful approach is the acid-
catalyzed condensation of nitramide with a formaldehyde source, such as 1,3,5-trioxane, to
yield bis(nitramino)alkanes. This route provides a straightforward method for synthesizing
compounds with a N-NO2-CH2-N-NO2 backbone. The premier example of this transformation is
the synthesis of Methylenedinitramine (MDNA), also known as MEDINA.

Data Summary: Synthesis of Methylenedinitramine (MDNA)
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Parameter Value Reference
Product Methylenedinitramine (MDNA) [1]
IUPAC Name N-(nitramidomethyl)nitramide

) ] Nitramide (Hz2NNO2), 1,3,5-
Starting Materials ) [1]
Trioxane ((CH20)3)

Catalyst / Medium 90% Sulfuric Acid (H2S0a4) [1]
_ Nitramide : 1,3,5-Trioxane =
Molar Ratio [1]
3:1
Reaction Temperature -8to-5°C [1]
Reaction Time 30 minutes [1]
Overall Yield 74.0% [1]

Experimental Protocol 1: Synthesis of
Methylenedinitramine (MDNA)

This protocol is based on the optimized conditions for the condensation reaction of nitramide
with 1,3,5-trioxane.[1]

Safety Precautions:

o Extreme Hazard: Organic nitramides are energetic materials and can be explosive. All
manipulations should be conducted by trained personnel in a specialized laboratory
equipped with appropriate safety measures, including fume hoods, blast shields, and remote
handling capabilities where necessary.

o Corrosive: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent.
Handle with extreme care, using appropriate personal protective equipment (PPE), including
acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield.

+ Handle nitramide and the final product (MDNA) with non-sparking tools. Avoid friction,
impact, and static discharge.
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Materials and Equipment:

e Nitramide (H2NNO2)

e 1,3,5-Trioxane

e Sulfuric Acid (90% w/w)

o Jacketed reaction vessel with overhead stirrer and temperature probe

e Cooling bath (e.g., acetone/dry ice)

e Buchner funnel and filter paper

o Beakers and graduated cylinders

Procedure:

o Vessel Preparation: Set up the jacketed reaction vessel and connect it to the cooling bath.
Cool the vessel to the target feeding temperature range of -13 to -10 °C.

e Acid Charge: Carefully charge the pre-cooled reaction vessel with the required volume of
90% sulfuric acid.

e Reactant Addition: While maintaining vigorous stirring and keeping the temperature between
-13 and -10 °C, slowly and portion-wise add the nitramide and 1,3,5-trioxane. The molar
ratio should be maintained at 3 parts nitramide to 1 part 1,3,5-trioxane.

e Reaction: Once the addition is complete, adjust the cooling bath to bring the internal reaction
temperature to between -8 and -5 °C. Maintain the reaction at this temperature with
continuous stirring for 30 minutes.

e Quenching and Isolation: Carefully pour the reaction mixture over crushed ice to precipitate
the product.

« Filtration: Isolate the white solid product by vacuum filtration using a Buchner funnel.
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e Washing: Wash the filter cake thoroughly with copious amounts of cold deionized water until
the filtrate is neutral (pH ~7). This is critical to remove residual acid.

» Drying: Carefully dry the product. Do not use high temperatures. Air-drying or vacuum drying
at low temperatures is recommended. The final product is MDNA.

Reactants Reaction Conditions

Nitramide (HzNNO2) 1,3,5-Trioxane ((CH20)3) 90% H2S0s | -==-- -810-5°C 30 min

Acid-Catalyzed
Condensation

Methylenedinitramine (MDNA)

Click to download full resolution via product page

Caption: Workflow for the synthesis of Methylenedinitramine (MDNA).

Application Note 2: Epoxide Addition for the
Synthesis of N-Nitro-B-hydroxyamines

The nucleophilic nature of the nitramide anion allows it to act as an effective nucleophile for
the ring-opening of epoxides. This reaction provides a direct route to [3-nitroamino alcohols,
which are valuable building blocks for more complex energetic materials or pharmaceuticals. A
patented procedure describes the reaction of nitramide with ethylene oxide to produce N-(2-
hydroxyethyl)nitramide. This transformation introduces a versatile hydroxyl group, which can
be used for subsequent functionalization, such as esterification to form energetic nitrate esters.

Data Summary: Synthesis of N-(2-hydroxyethyl)nitramide
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Parameter Value Reference

Product N-(2-hydroxyethyl)nitramide

Nitramide (H2NNO2), Ethylene

Starting Materials )
Oxide (C2H40)

] Nucleophilic Epoxide Ring-
Reaction Type )
Opening

- ) Proprietary (details specified in
Conditions & Yield _
patent literature)

lllustrative Protocol 2: Synthesis of N-(2-
hydroxyethyl)nitramide

Disclaimer: The specific conditions for this reaction are detailed in patent literature and are not
publicly available. The following is an illustrative protocol based on general chemical principles
for the base-catalyzed ring-opening of epoxides with N-nucleophiles. It is intended for
informational purposes only and must be adapted and optimized.

Safety Precautions:

o Extreme Explosion Hazard: Ethylene oxide is highly flammable, toxic, and can explosively
decompose. This reaction must only be attempted in a specialized reactor designed for
handling ethylene oxide under pressure, operated by highly trained personnel.

» Energetic Product: The product is a nitramide and should be handled as an energetic
material. Avoid friction, impact, and heat.

o Alkali Hazard: A strong base may be used as a catalyst, which is corrosive. Standard PPE is
required.

Materials and Equipment:
e Nitramide (H2NNO2)

o Ethylene Oxide (liquefied gas)
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e Asuitable solvent (e.g., water, or an aprotic polar solvent like acetonitrile)

e Abasic catalyst (e.g., potassium carbonate, or a non-nucleophilic base)

e High-pressure autoclave reactor with stirring, cooling/heating, and gas inlet/outlet ports
lllustrative Procedure:

» Preparation of Nitramide Salt: In a separate flask, dissolve nitramide in the chosen solvent.
Add a stoichiometric amount of a suitable base (e.g., potassium carbonate) to deprotonate
the nitramide and form its more nucleophilic salt in situ.

e Reactor Charging: Transfer the solution of the nitramide salt into the high-pressure
autoclave.

e Purging and Cooling: Seal the reactor and purge it with an inert gas, such as nitrogen or
argon. Cool the reactor to a low temperature (e.g., 0-5 °C) to control the initial exotherm.

o Ethylene Oxide Addition: Carefully introduce a measured amount of liquefied ethylene oxide
into the cooled, stirred reactor.

o Reaction: Slowly warm the reactor to the desired reaction temperature (e.g., 25-50 °C). The
optimal temperature would need to be determined experimentally to balance reaction rate
and safety. Monitor the internal pressure and temperature of the reactor closely.

o Work-up: After the reaction is complete (as determined by monitoring pressure drop or by
analytical methods), cool the reactor, vent any excess ethylene oxide through a scrubbing
system, and purge again with inert gas.

« |solation: Transfer the reaction mixture from the reactor. The work-up would likely involve
neutralization of the catalyst, followed by extraction of the product into a suitable organic
solvent and subsequent removal of the solvent under reduced pressure. Further purification
could be achieved by chromatography or recrystallization.
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Reactants Reaction Conditions

Base Catalyst
(e.g., K2COs3)

Nitramide (H2NNO2) Ethylene Oxide Solvent

Nucleophilic i
Ring-Opening

N-(2-hydroxyethyl)nitramide

Click to download full resolution via product page

Caption: Workflow for N-(2-hydroxyethyl)nitramide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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